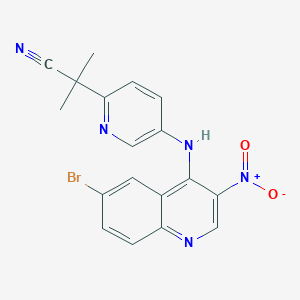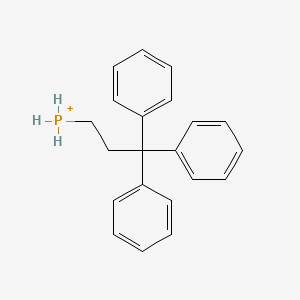
Phosphonium, triphenylpropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, triphenylpropyl- is a type of phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. These compounds are known for their stability and versatility in various chemical reactions. Phosphonium salts, including triphenylpropylphosphonium, are widely used in organic synthesis, catalysis, and as intermediates in the preparation of other chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylpropylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as propyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
PPh3+C3H7Br→PPh3C3H7+Br−
Industrial Production Methods
In industrial settings, the production of triphenylpropylphosphonium may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
化学反応の分析
Types of Reactions
Triphenylpropylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
科学的研究の応用
Chemistry
In chemistry, triphenylpropylphosphonium is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, triphenylpropylphosphonium derivatives are explored for their potential as mitochondrial-targeting agents. These compounds can selectively accumulate in mitochondria, making them useful for studying mitochondrial function and developing targeted therapies .
Industry
In industrial applications, triphenylpropylphosphonium is used in the production of ionic liquids, which are employed as solvents and catalysts in various chemical processes. These ionic liquids offer advantages such as low volatility, high thermal stability, and recyclability .
作用機序
The mechanism of action of triphenylpropylphosphonium involves its ability to interact with biological membranes and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake into the negatively charged mitochondrial matrix. Once inside the mitochondria, it can affect mitochondrial respiration and induce reactive oxygen species (ROS) production, leading to various cellular effects .
類似化合物との比較
Similar Compounds
Triphenylmethylphosphonium: Similar in structure but with a methyl group instead of a propyl group.
Triphenylethylphosphonium: Contains an ethyl group instead of a propyl group.
Triphenylbutylphosphonium: Contains a butyl group instead of a propyl group.
Uniqueness
Triphenylpropylphosphonium is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological membranes. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry .
特性
分子式 |
C21H22P+ |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
3,3,3-triphenylpropylphosphanium |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2/p+1 |
InChIキー |
RDSBMNGRDCPEGM-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C(CC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


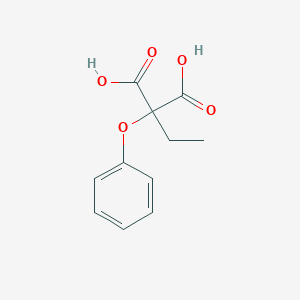

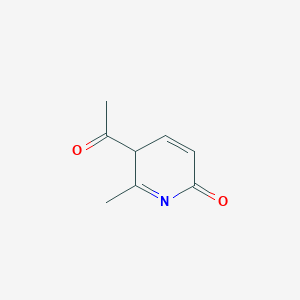
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)

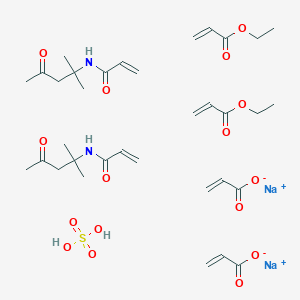
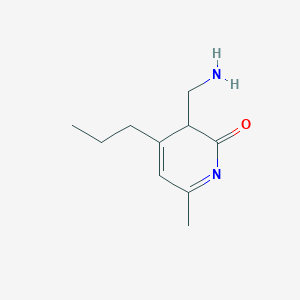

![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
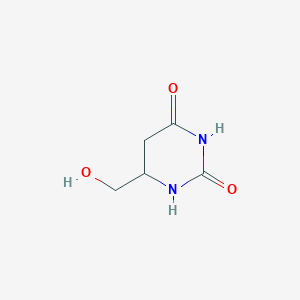

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate](/img/structure/B15133001.png)
